

# Application Notes and Protocols for Dynamic Mass Redistribution (DMR) Assay Targeting GPR35

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 5 |           |
| Cat. No.:            | B14051609       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract, making it a compelling therapeutic target for inflammatory diseases, metabolic disorders, and certain cancers. Dynamic Mass Redistribution (DMR) technology offers a powerful label-free, whole-cell approach to study GPR35 signaling in a native or recombinant cellular environment. This technology measures the integrated cellular response to ligand binding by detecting minute changes in the local refractive index at the bottom of a biosensor-containing microplate. These changes reflect the redistribution of cellular mass—such as protein translocation, cytoskeletal rearrangement, and receptor internalization—that occurs upon receptor activation. This document provides detailed application notes and protocols for performing DMR assays to characterize GPR35 agonists and antagonists.

# **Principle of the DMR Assay**

The Corning® Epic® system, a resonant waveguide grating (RWG) biosensor-based instrument, is commonly used for DMR assays.[1][2] Adherent cells are cultured on the biosensor surface within a microplate. When a ligand activates GPR35, it initiates a cascade of intracellular signaling events.[3] This leads to a dynamic redistribution of cellular components



within the ~150 nm detection zone of the biosensor.[4][5] The resulting change in the refractive index is measured in real-time as a shift in the resonant wavelength of light, reported in picometers (pm). This holistic, integrated readout provides a phenotypic signature of receptor activation, enabling the characterization of ligand pharmacology, including potency and efficacy, without the need for labels or reporter constructs.

# **GPR35 Signaling Pathways**

GPR35 is known to couple to multiple G protein families, primarily G $\alpha$ i/o and G $\alpha$ 12/13, and can also signal through  $\beta$ -arrestin pathways.

- Gαi/o Pathway: Activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
- Gα12/13 Pathway: This pathway can influence cell shape and motility through the activation of RhoA.
- β-Arrestin Pathway: Upon agonist binding, GPR35 can recruit β-arrestins, leading to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.

The integrated nature of the DMR assay captures the net effect of these complex signaling events.





Click to download full resolution via product page

Figure 1: GPR35 Signaling Pathways Leading to a DMR Signal.

## **Data Presentation**

The following tables summarize the pharmacological data for known GPR35 agonists and antagonists. It is important to note that potency values can vary depending on the assay format and cell line used.

Table 1: Potency of GPR35 Agonists



| Compound       | Species | Assay Type             | Cell Line | Potency<br>(EC50/pEC5<br>0)      | Reference |
|----------------|---------|------------------------|-----------|----------------------------------|-----------|
| Zaprinast      | Human   | Tango (β-<br>Arrestin) | U2OS      | EC50 = 5.0 ±<br>0.4 μM           |           |
| Pamoic Acid    | Human   | Tango (β-<br>Arrestin) | U2OS      | EC50 = 9.4 ±<br>0.7 μM           |           |
| Ellagic Acid   | Human   | DMR                    | HT-29     | EC50 = 0.11<br>± 0.02 μM         |           |
| Compound<br>50 | Human   | DMR                    | HT-29     | EC50 = 5.8<br>nM                 |           |
| YE120          | Human   | DMR                    | HT-29     | More potent<br>than<br>Zaprinast |           |
| D-luciferin    | Human   | DMR                    | HT-29     | Partial<br>agonist               |           |

Table 2: Potency of GPR35 Antagonists

| Compound    | Species | Assay Type                    | Cell Line     | Potency<br>(IC50/Ki)   | Reference |
|-------------|---------|-------------------------------|---------------|------------------------|-----------|
| ML-145      | Human   | Not specified                 | Not specified | IC50 = 20.1<br>nM      |           |
| CID-2745687 | Human   | DMR                           | HT-29         | IC50 = 0.2<br>μΜ       |           |
| CID-2745687 | Human   | ERK1/2<br>Phosphorylati<br>on | Not specified | Ki = 18 nM             |           |
| CID-2745687 | Human   | β-Arrestin-2<br>Interaction   | HEK293        | pIC50 = 6.70<br>± 0.09 |           |



Note: ML-145 and CID-2745687 are highly selective for human GPR35 and show significantly reduced or no activity at rodent orthologs.

## **Experimental Protocols**

The following are detailed protocols for performing DMR assays to characterize GPR35 agonists and antagonists.





Click to download full resolution via product page

Figure 2: General Experimental Workflow for a GPR35 DMR Assay.



## **Protocol 1: GPR35 Agonist Assay**

Objective: To determine the potency (EC50) and efficacy of a test compound as a GPR35 agonist.

#### Materials:

- HT-29 cells (endogenously expressing human GPR35) or a stable cell line overexpressing GPR35 (e.g., HEK293, CHO).
- Cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for HEK293).
- Corning® Epic® 384-well cell assay microplates.
- Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Test compounds (agonists) at various concentrations.
- Corning® Epic® instrument or equivalent label-free detection system.

#### Procedure:

- Cell Plating (Day 1):
  - Culture HT-29 cells to ~80-90% confluency.
  - Harvest cells and resuspend in culture medium at a density to achieve 10,000-20,000 cells per well.
  - Dispense 40 μL of the cell suspension into each well of a 384-well biosensor microplate.
  - Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
- Assay Preparation (Day 2):
  - Prepare serial dilutions of the test agonist in assay buffer at 2x the final desired concentration.
  - Gently wash the cell monolayer twice with 40 µL of pre-warmed assay buffer.



- After the final wash, leave 20 μL of assay buffer in each well.
- Place the microplate into the Epic® instrument and allow it to equilibrate for 1-2 hours at the desired assay temperature (e.g., 28-32°C).
- DMR Measurement (Day 2):
  - Record a stable baseline DMR signal for 5-10 minutes.
  - Using the instrument's liquid handling system, add 20 μL of the 2x agonist solutions to the corresponding wells.
  - Immediately begin recording the DMR response for at least 30-60 minutes.
- Data Analysis:
  - The instrument software will generate kinetic response curves (DMR signal in pm vs. time).
  - Determine the peak DMR response for each agonist concentration.
  - Plot the peak DMR response against the logarithm of the agonist concentration.
  - Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

## **Protocol 2: GPR35 Antagonist Assay**

Objective: To determine the potency (IC50) of a test compound as a GPR35 antagonist.

#### Materials:

- Same as Protocol 1.
- A known GPR35 agonist (e.g., Zaprinast, Pamoic Acid).
- Test compounds (antagonists) at various concentrations.

#### Procedure:



- Cell Plating and Assay Preparation (Day 1 & 2):
  - Follow steps 1 and 2 from Protocol 1.
  - Prepare serial dilutions of the test antagonist in assay buffer at 4x the final desired concentration.
  - Prepare the known GPR35 agonist at a 4x concentration corresponding to its EC80 value (determined from an agonist assay).
- DMR Measurement (Day 2):
  - Record a stable baseline DMR signal for 5-10 minutes.
  - $\circ$  Add 10  $\mu$ L of the 4x antagonist solutions to the wells and incubate for 15-30 minutes inside the instrument.
  - $\circ$  Following the pre-incubation, add 10  $\mu$ L of the 4x agonist solution to all wells (except for no-agonist controls).
  - Immediately record the DMR response for at least 30-60 minutes.
- Data Analysis:
  - Determine the peak DMR response in the presence of different concentrations of the antagonist.
  - Normalize the data, setting the response to the agonist alone as 100% and the baseline as 0%.
  - Plot the normalized response against the logarithm of the antagonist concentration.
  - Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50 value.
    For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.

## Conclusion



Dynamic Mass Redistribution assays provide a robust, sensitive, and physiologically relevant method for studying GPR35 pharmacology. The label-free and integrated nature of the readout allows for the characterization of agonists and antagonists in a manner that reflects the complex signaling biology of the receptor within a living cell. These protocols and application notes serve as a comprehensive guide for researchers to establish and utilize DMR technology for the discovery and development of novel GPR35-targeting therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of dynamic mass redistribution technology for pharmacological studies of recombinant and endogenously expressed g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dynamic Mass Redistribution (DMR) Assay Targeting GPR35]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14051609#dynamic-mass-redistribution-assay-for-gpr35]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com